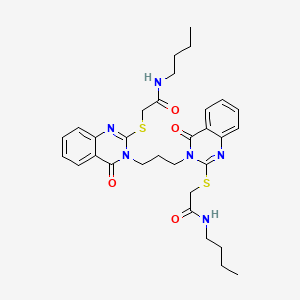
2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-butylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BUTYL-2-({3-[3-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple quinazolinone and sulfanyl groups
Preparation Methods
The synthesis of N-BUTYL-2-({3-[3-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE involves multiple steps, starting with the preparation of the quinazolinone intermediates. These intermediates are then reacted with butylcarbamoyl methyl sulfanyl groups under specific conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-BUTYL-2-({3-[3-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl groups, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-BUTYL-2-({3-[3-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and quinazolinone groups play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and sulfanyl-containing molecules. Compared to these, N-BUTYL-2-({3-[3-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C31H38N6O4S2 |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
N-butyl-2-[3-[3-[2-[2-(butylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C31H38N6O4S2/c1-3-5-16-32-26(38)20-42-30-34-24-14-9-7-12-22(24)28(40)36(30)18-11-19-37-29(41)23-13-8-10-15-25(23)35-31(37)43-21-27(39)33-17-6-4-2/h7-10,12-15H,3-6,11,16-21H2,1-2H3,(H,32,38)(H,33,39) |
InChI Key |
XGKMWIXMAIWWDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCCN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11217182.png)
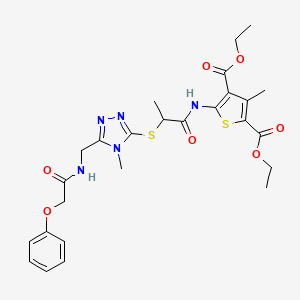
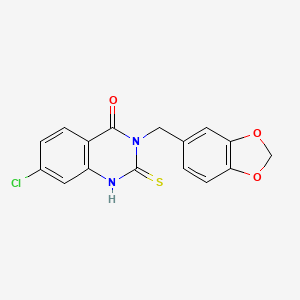
![7-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11217199.png)
![1-(3-chloro-4-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217201.png)
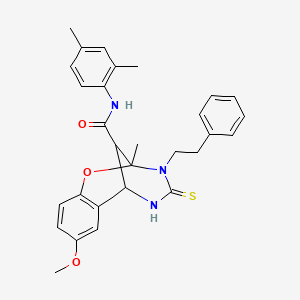
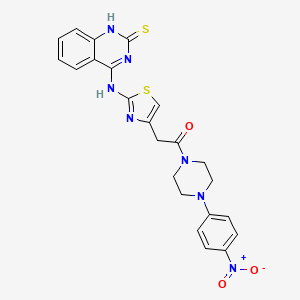
![3-(1,3-benzodioxol-5-ylmethyl)-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11217217.png)
![1-(4-{4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B11217218.png)
![N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11217222.png)
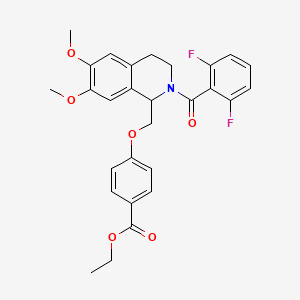
![3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217245.png)
![benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11217249.png)
![5-(3,4-Dimethylphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217261.png)
